N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyano group and a methyl group, linked to a propanamide moiety that is further connected to a dimethylphenoxy group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-cyanobutyronitrile and methylamine under basic conditions.
Substitution Reactions: The cyano and methyl groups are introduced through nucleophilic substitution reactions. For instance, the cyano group can be added using cyanogen bromide in the presence of a base.
Linking the Piperidine to the Propanamide: This step involves the formation of an amide bond between the piperidine derivative and 3-(2,3-dimethylphenoxy)propanoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, forming hydroxylated derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Cyanogen bromide (BrCN) for introducing the cyano group, and various nucleophiles for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the phenoxy ring.
Reduction: Amino derivatives of the piperidine ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions, particularly those involving piperidine derivatives. It can also be used in the development of new biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors, ion channels, or enzymes. The cyano group may enhance binding affinity through hydrogen bonding or dipole interactions, while the phenoxy group could contribute to hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The combination of a cyano group, a methyl group on the piperidine ring, and a dimethylphenoxy group on the propanamide moiety sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-4-6-16(15(14)2)23-12-7-17(22)20-18(13-19)8-10-21(3)11-9-18/h4-6H,7-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDMVMCLGYUCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)NC2(CCN(CC2)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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